molecular formula C22H15N3S B11534509 4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzonitrile

4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzonitrile

Cat. No.: B11534509
M. Wt: 353.4 g/mol
InChI Key: AJAVNWNELXTIOY-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzonitrile is a heterocyclic compound with a complex structure. Let’s break it down:

    Benzothiazole: This compound contains a benzothiazole ring, which consists of a benzene ring fused with a thiazole ring.

    Imine Group:

    Benzonitrile: The benzonitrile moiety (C≡N) adds further chemical diversity.

Preparation Methods

Several synthetic pathways lead to this compound:

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Reagents like strong bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and transition metal catalysts play crucial roles.

    Major Products: Depending on the reaction conditions, different products may form, such as substituted benzothiazoles or related derivatives.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antitubercular, or anticancer agent.

    Biological Studies: Its effects on cellular processes, enzyme inhibition, and protein interactions are investigated.

    Industrial Applications: It may find use in materials science, such as organic electronics or dyes.

Mechanism of Action

    Target: The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) within cells.

    Pathways: Understanding its mechanism involves studying signaling pathways, metabolic processes, and protein binding.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H15N3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]benzonitrile

InChI

InChI=1S/C22H15N3S/c1-15-2-11-20-21(12-15)26-22(25-20)18-7-9-19(10-8-18)24-14-17-5-3-16(13-23)4-6-17/h2-12,14H,1H3

InChI Key

AJAVNWNELXTIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C#N

Origin of Product

United States

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